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Compound of Interest

Compound Name: HUMAN VEGF165

Cat. No.: B1178284

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro mechanism of
action of human Vascular Endothelial Growth Factor 165 (VEGF165). It is designed to be a
valuable resource for researchers, scientists, and professionals involved in drug development,
offering detailed insights into the signaling pathways, cellular effects, and experimental
methodologies associated with this critical angiogenic factor.

Core Concepts: VEGF165 and its Receptors

Human VEGF165 is a potent, secreted homodimeric glycoprotein that plays a pivotal role in
angiogenesis, the formation of new blood vessels. Its biological effects are primarily mediated
through its interaction with two receptor tyrosine kinases (RTKs): VEGF Receptor 1 (VEGFR1
or Flt-1) and VEGF Receptor 2 (VEGFR2 or KDR/Flk-1). While VEGF165 binds to both
receptors, VEGFR2 is considered the primary mediator of its potent angiogenic signals in
endothelial cells.

A key feature of VEGF165 is its ability to also bind to the co-receptor Neuropilin-1 (NRP1). This
interaction significantly enhances the binding of VEGF165 to VEGFRZ2, forming a ternary
complex that potentiates downstream signaling cascades. This enhanced signaling is crucial
for many of the profound effects of VEGF165 on endothelial cell behavior.

Quantitative Data Summary
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The following tables summarize key quantitative parameters related to the in vitro activity of
human VEGF165.

Table 1: Receptor Binding Affinities

. Dissociation
Ligand Receptor/Complex Method
Constant (Kd)

Surface Plasmon

VEGF165 VEGFR2 8.6 nM[1]
Resonance (SPR)
Surface Plasmon
VEGF165 NRP1 25 nM[1]
Resonance (SPR)
10-20 fold higher Homogeneous Time-
VEGFR2/NRP1 o
VEGF165 affinity than to Resolved
Complex

individual receptors[2]  Fluorescence (HTRF)

Table 2: In Vitro Cellular Activity of VEGF165 on Human Umbilical Vein Endothelial Cells
(HUVECS)

Assay Parameter Value

Cell Proliferation EC50 1.7 ng/mL][3]

Cell Proliferation Optimal Concentration 10 - 100 ng/mL[1]
Chemotactic Migration Optimal Concentration 20 - 50 ng/mL[4]
Tube Formation Typical Concentration 10 - 50 ng/mL[5]

Table 3: Temporal Dynamics of VEGF165-Induced Signaling in Endothelial Cells
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Signaling Event Peak Activation Duration
VEGFR2 Phosphorylation 5 - 15 minutes[6] Transient
] ] Sustained for at least 10
Akt Phosphorylation ~5 - 10 minutes[7] )
minutes
ERK Phosphorylation 15 - 30 minutes|8] Returns to baseline by 1 hour

Signaling Pathways

Upon binding to its receptors, VEGF165 triggers a cascade of intracellular signaling events that
orchestrate complex cellular responses. The three primary pathways activated are the
PI3K/Akt, MAPK/ERK, and PLCy pathways.

/I Nodes VEGF165 [label="VEGF165", fillcolor="#FBBCO05", fontcolor="#202124"]; VEGFR2
[label="VEGFR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NRP1 [label="NRP1",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853",
fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg
[label="PLCy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras",
fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4",
fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK
[label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG",
fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="1P3", fillcolor="#F1F3F4",
fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca
[label="Ca?* Release", fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell
Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation
[label="Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Migration
[label="Migration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Permeability
[label="Permeability”, shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

/I Edges VEGF165 -> VEGFR2 [arrowhead=vee, color="#202124"]; VEGF165 -> NRP1
[arrowhead=vee, color="#202124"]; NRP1 -> VEGFR2 [label="enhances binding", fontsize=8,
fontcolor="#5F6368", arrowhead=tee, color="#5F6368"]; VEGFR2 -> PI3K [arrowhead=vee,
color="#34A853"]; PI3K -> Akt [arrowhead=vee, color="#34A853"]; Akt -> Survival
[arrowhead=vee, color="#34A853"]; VEGFR2 -> PLCg [arrowhead=vee, color="#EA4335"];
PLCg -> DAG [arrowhead=vee, color="#EA4335"]; PLCg -> IP3 [arrowhead=vee,
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color="#EA4335"]; DAG -> PKC [arrowhead=vee, color="#EA4335"]; IP3 -> Ca
[arrowhead=vee, color="#EA4335"]; PKC -> Raf [arrowhead=vee, color="#EA4335"]; VEGFR2
-> Ras [arrowhead=vee, color="#202124"]; Ras -> Raf [arrowhead=vee, color="#202124"]; Raf
-> MEK [arrowhead=vee, color="#202124"]; MEK -> ERK [arrowhead=vee, color="#202124"];
ERK -> Proliferation [arrowhead=vee, color="#202124"]; ERK -> Migration [arrowhead=vee,
color="#202124"]; Ca -> Permeability [arrowhead=vee, color="#EA4335"]; } // Caption: Core
VEGF165 Signaling Pathways in Endothelial Cells.

PI3K/Akt Pathway: Promoting Cell Survival

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell
survival and proliferation. Upon activation by VEGFR2, PI3K phosphorylates
phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-
trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and
activated. Activated Akt then phosphorylates a variety of downstream targets that inhibit
apoptosis and promote cell survival.

MAPK/ERK Pathway: Driving Proliferation and Migration

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)
pathway is crucial for endothelial cell proliferation and migration. VEGFR2 activation leads to
the recruitment of adaptor proteins that activate the small GTPase Ras. Ras, in turn, initiates a
phosphorylation cascade involving Raf, MEK, and finally ERK. Phosphorylated ERK
translocates to the nucleus to regulate the transcription of genes involved in cell cycle
progression and motility.

PLCy Pathway: Regulating Permeability and
Proliferation

Phospholipase C gamma (PLCYy) is directly recruited to and activated by phosphorylated
VEGFR2. Activated PLCy hydrolyzes PIP2 into two second messengers: diacylglycerol (DAG)
and inositol 1,4,5-trisphosphate (IP3). DAG activates Protein Kinase C (PKC), which can feed
into the MAPK/ERK pathway. IP3 stimulates the release of intracellular calcium (Ca?*), a key
event in the regulation of vascular permeability.

Key In Vitro Experiments: Detailed Methodologies
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This section provides detailed protocols for the key in vitro assays used to characterize the
mechanism of action of human VEGF165.

VEGFR2 Phosphorylation Assay (Western Blot)

This assay is used to directly measure the activation of VEGFR2 in response to VEGF165
stimulation.

// Nodes Start [label="Start:\nSerum-starve HUVECs", fillcolor="#F1F3F4",
fontcolor="#202124"]; Stimulate [label="Stimulate with\nVEGF165 (50 ng/mL)\nfor 5-15 min",
fillcolor="#FBBCO05", fontcolor="#202124"]; Lyse [label="Lyse cells in\nRIPA buffer
with\ninhibitors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify [label="Quantify
protein\nconcentration (BCA assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDS_PAGE
[label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transfer [label="Transfer
to\nPVDF membrane”, fillcolor="#34A853", fontcolor="#FFFFFF"]; Block [label="Block
membrane\n(5% BSA in TBST)", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab
[label="Incubate with\nprimary antibody\n(anti-pVEGFR2)", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Secondary_Ab [label="Incubate with\nHRP-conjugated\nsecondary
antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="Detect with\nECL and
image", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Stimulate [arrowhead=vee, color="#202124"]; Stimulate -> Lyse
[arrowhead=vee, color="#202124"]; Lyse -> Quantify [arrowhead=vee, color="#202124"];
Quantify -> SDS_PAGE [arrowhead=vee, color="#202124"]; SDS_PAGE -> Transfer
[arrowhead=vee, color="#202124"]; Transfer -> Block [arrowhead=vee, color="#202124"];
Block -> Primary_Ab [arrowhead=vee, color="#202124"]; Primary_Ab -> Secondary_ADb
[arrowhead=vee, color="#202124"]; Secondary_Ab -> Detect [arrowhead=vee,
color="#202124"]; } I/ Caption: Workflow for VEGFR2 Phosphorylation Western Blot.

Protocol:

e Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECS) in 6-well plates and
grow to 80-90% confluency.

e Serum Starvation: Replace the growth medium with a serum-free or low-serum (0.5-1%
FBS) medium and incubate for 12-24 hours.
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o Stimulation: Treat the cells with 50 ng/mL of recombinant human VEGF165 for 5-15 minutes
at 37°C. Include an unstimulated control.[6]

o Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells with
ice-cold PBS. Add 100-150 pL of ice-cold RIPA lysis buffer supplemented with protease and
phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a
microcentrifuge tube.[6]

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
protein assay.

o SDS-PAGE and Transfer: Load equal amounts of protein (20-30 pg) onto an SDS-
polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
Tween 20 (TBST) for 1 hour at room temperature.

[¢]

Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2
(e.g., anti-pVEGFR2 Tyr1175) overnight at 4°C.

Wash the membrane three times with TBST.

[¢]

[e]

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

o

Wash the membrane again three times with TBST.

» Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an
imaging system. To normalize for protein loading, the membrane can be stripped and re-
probed with an antibody against total VEGFR2.

Endothelial Cell Proliferation Assay

This assay measures the mitogenic effect of VEGF165 on endothelial cells.

Protocol:
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o Cell Seeding: Seed HUVECSs in a 96-well plate at a density of 2,000-5,000 cells per well in
complete growth medium. Allow the cells to attach overnight.

e Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and
incubate for 24 hours.

o Treatment: Add varying concentrations of VEGF165 (e.g., 0.1 to 100 ng/mL) to the wells.
Include a negative control (low-serum medium only) and a positive control (complete growth
medium).[1]

e Incubation: Incubate the plate for 48-72 hours at 37°C.

e Quantification: Assess cell proliferation using a suitable method, such as the MTT or WST-1
assay, which measures metabolic activity as an indicator of cell number. Read the
absorbance according to the manufacturer's instructions.

Chemotactic Migration Assay (Transwell Assay)

This assay quantifies the ability of VEGF165 to induce directional migration of endothelial cells.

// Nodes Start [label="Start:\nSerum-starve HUVECs", fillcolor="#F1F3F4",
fontcolor="#202124"]; Prepare_Chamber [label="Prepare Transwell chamber:\nAdd
chemoattractant (VEGF165)\nto the lower chamber", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Seed_Cells [label="Seed HUVECSs in the\nupper chamber in\nserum-
free medium®”, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 4-6
hours\nat 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Remove_Non_Migrated
[label="Remove non-migrated\ncells from the top of\nthe membrane", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Fix_Stain [label="Fix and stain\nmigrated cells on the\nbottom of the
membrane”, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantify [label="Quantify migrated
cells\nby microscopy", fillcolor="#FBBC05", fontcolor="#202124"];

I/l Edges Start -> Prepare_Chamber [arrowhead=vee, color="#202124"]; Prepare_Chamber ->
Seed_Cells [arrowhead=vee, color="#202124"]; Seed_Cells -> Incubate [arrowhead=vee,
color="#202124"]; Incubate -> Remove_Non_Migrated [arrowhead=vee, color="#202124"];
Remove_Non_Migrated -> Fix_Stain [arrowhead=vee, color="#202124"]; Fix_Stain -> Quantify
[arrowhead=vee, color="#202124"]; } // Caption: Workflow for Transwell Migration Assay.
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Protocol:

e Cell Preparation: Culture HUVECs to 80-90% confluency and then serum-starve them for 4-6
hours.

e Assay Setup:

o In the lower chamber of a 24-well Transwell plate, add medium containing the
chemoattractant (e.g., 20-50 ng/mL VEGF165).[4] For a negative control, use serum-free
medium.

o Harvest the serum-starved HUVECs and resuspend them in serum-free medium at a
concentration of 1 x 10° cells/mL.

o Add 100 pL of the cell suspension (1 x 10° cells) to the upper chamber of the Transwell
insert (typically with an 8 um pore size membrane).

e Incubation: Incubate the plate at 37°C in a 5% CO:2 incubator for 4-6 hours.
e Quantification:
o Carefully remove the Transwell inserts.

o Using a cotton swab, gently remove the non-migrated cells from the upper surface of the
membrane.

o Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.
o Stain the cells with a suitable stain, such as Crystal Violet or DAPI.

o Count the number of migrated cells in several random fields of view using a microscope.

In Vitro Tube Formation Assay

This assay assesses the ability of VEGF165 to promote the formation of capillary-like
structures by endothelial cells, a key step in angiogenesis.

Protocol:
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» Plate Coating: Thaw Matrigel (or another basement membrane extract) on ice. Pipette 50-
100 pL of Matrigel into each well of a pre-chilled 96-well plate and spread it evenly. Incubate
the plate at 37°C for 30-60 minutes to allow the gel to solidify.

o Cell Seeding: Harvest HUVECs and resuspend them in a low-serum medium. Seed the cells
onto the solidified Matrigel at a density of 1-2 x 10* cells per well.[9]

o Treatment: Add VEGF165 to the cell suspension before seeding or directly to the wells at a
final concentration of 10-50 ng/mL.[5]

e Incubation: Incubate the plate at 37°C for 4-18 hours.

e Analysis: Observe the formation of tube-like structures using a microscope. The extent of
tube formation can be quantified by measuring parameters such as the total tube length, the
number of branch points, and the number of enclosed loops using image analysis software.

Conclusion

The in vitro mechanism of action of human VEGF165 is a complex and tightly regulated
process involving specific receptor interactions and the activation of multiple downstream
signaling pathways. These pathways converge to drive key endothelial cell behaviors, including
proliferation, survival, migration, and the formation of vascular networks. The experimental
protocols detailed in this guide provide a robust framework for investigating the multifaceted
roles of VEGF165 and for the preclinical evaluation of novel therapeutic agents targeting
angiogenesis. A thorough understanding of these in vitro systems is essential for advancing our
knowledge of vascular biology and for the development of effective treatments for a wide range
of diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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